molecular formula C26H24N4OS B10884968 2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10884968
M. Wt: 440.6 g/mol
InChI Key: OFIKLJVQMWKART-HMAPJEAMSA-N
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Description

2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized through various chemical reactions. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Formation of the pyrrole ring: This involves the cyclization of an appropriate precursor.

    Introduction of the benzothiophene moiety: This step often involves the use of sulfur-containing reagents and specific cyclization conditions.

    Final assembly: The different fragments are combined under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: This compound is structurally similar but may have different substituents or functional groups.

    Other benzothiophene derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6 g/mol

IUPAC Name

2-[2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C26H24N4OS/c1-16-13-19(14-22-17(2)28-30(25(22)31)20-9-5-4-6-10-20)18(3)29(16)26-23(15-27)21-11-7-8-12-24(21)32-26/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3/b22-14-

InChI Key

OFIKLJVQMWKART-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=C\4/C(=NN(C4=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=C4C(=NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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